REACTION_SMILES
|
[Br:21][N:22]1[C:23](=[O:24])[CH2:25][CH2:26][C:27]1=[O:28].[C:41](=[O:42])([O-:43])[OH:44].[CH:1]1([C:7]([OH:8])([c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[c:15]2[o:16][c:17]([CH3:20])[cH:18][n:19]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1.[Cl:46][CH2:47][CH2:48][Cl:49].[N:29]([C:30]([CH3:31])([CH3:32])[C:33]#[N:34])=[N:35][C:36]([CH3:37])([CH3:38])[C:39]#[N:40].[Na+:45]>>[CH:1]1([C:7]([OH:8])([c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[c:15]2[o:16][c:17]([CH2:20][Br:21])[cH:18][n:19]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(=O)N1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cnc(C(O)(c2ccccc2)C2CCCCC2)o1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
OC(c1ccccc1)(c1ncc(CBr)o1)C1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |